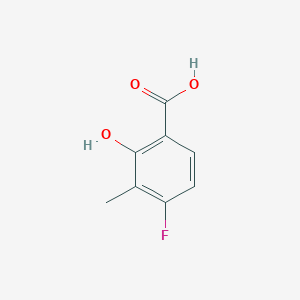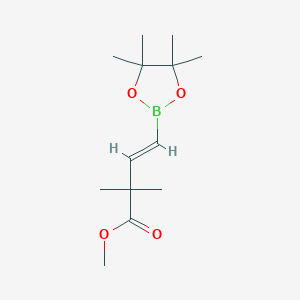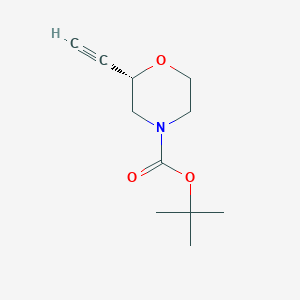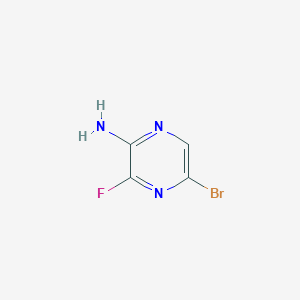![molecular formula C16H26BNO2 B6618755 dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine CAS No. 1613259-74-7](/img/structure/B6618755.png)
dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine, also known as DMTEPA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a low boiling point and a pleasant odor. DMTEPA has a wide range of applications in both industrial and scientific research. It is used in the synthesis of various organic compounds, as a catalyst in chemical reactions, and as a reagent in biochemical processes. Additionally, it has been used to study the mechanism of action of certain proteins and enzymes, as well as to investigate the biochemical and physiological effects of certain drugs.
Wirkmechanismus
The mechanism of action of dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine is not fully understood. It is believed to act as a catalyst in the synthesis of organic compounds and as a reagent in biochemical processes. Additionally, it is thought to interact with certain proteins and enzymes, which may affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine are not fully understood. However, it has been used to study the biochemical and physiological effects of certain drugs. It has also been used in the synthesis of various polymers and as a reagent in the synthesis of pharmaceuticals.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine in laboratory experiments is its low boiling point, which makes it easy to work with. Additionally, it is relatively inexpensive and easily available. However, it is volatile and has a low boiling point, which can make it difficult to store and handle. Additionally, it is toxic and should be handled with caution.
Zukünftige Richtungen
There are a number of potential future applications for dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine. It could be used in the synthesis of new polymers or pharmaceuticals, or as a reagent in biochemical processes. Additionally, it could be used to study the mechanism of action of certain proteins and enzymes, or to investigate the biochemical and physiological effects of certain drugs. Additionally, further research could be conducted to better understand the biochemical and physiological effects of dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine.
Synthesemethoden
Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine is synthesized from the reaction of dimethylamine and tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl chloride. This reaction is typically performed in a solution of dimethylformamide (DMF) at room temperature. The reaction is exothermic and proceeds rapidly to completion. The product is a colorless, volatile liquid with a pleasant odor.
Wissenschaftliche Forschungsanwendungen
Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of organic compounds, as a reagent in biochemical processes, and as a tool to study the mechanism of action of certain proteins and enzymes. Additionally, it has been used to investigate the biochemical and physiological effects of certain drugs. It has also been used in the synthesis of various polymers and as a reagent in the synthesis of pharmaceuticals.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO2/c1-15(2)16(3,4)20-17(19-15)14-9-7-13(8-10-14)11-12-18(5)6/h7-10H,11-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLMSNNGGPBRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B6618693.png)


![2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B6618708.png)


![tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate](/img/structure/B6618737.png)



![tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate](/img/structure/B6618772.png)